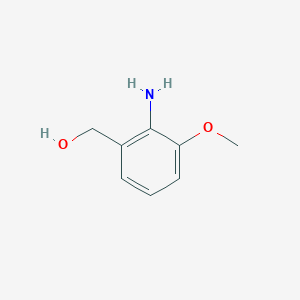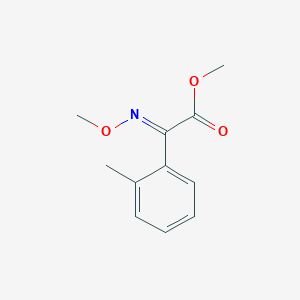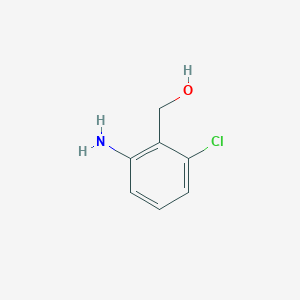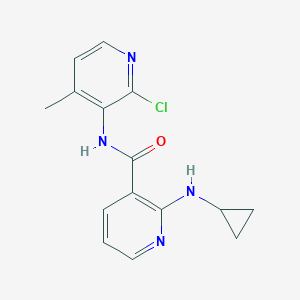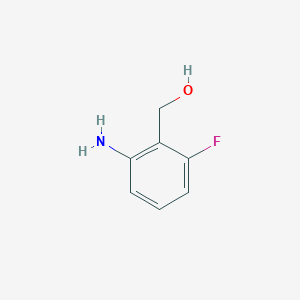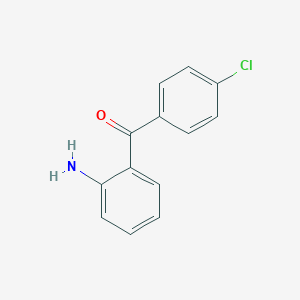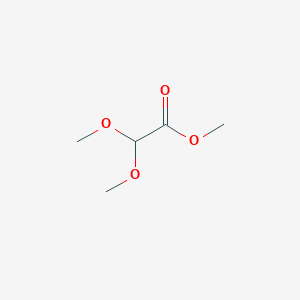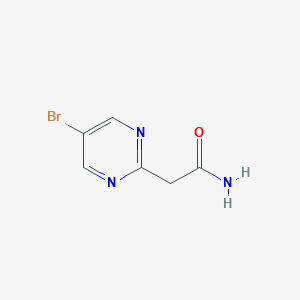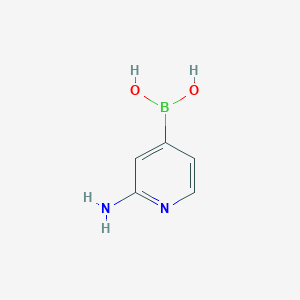![molecular formula C10H12N4O6 B151099 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one CAS No. 133470-97-0](/img/structure/B151099.png)
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one, also known as APO or APOX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is not fully understood, but it is believed to act as a potent inhibitor of several enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA polymerase, topoisomerase, and ribonucleotide reductase. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway. In addition, 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX in lab experiments is its potent inhibitory effects on enzymes involved in DNA replication and repair. This makes it a valuable tool for studying the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. However, one limitation of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX, including studies on its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and DNA damage. Finally, future studies may focus on the development of new synthetic methods for producing 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX and related compounds.
Métodos De Síntesis
The synthesis of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX involves several steps, including the reaction of 5-amino-3-hydroxypyrazole with ethyl glyoxalate, followed by the reaction of the resulting compound with 2,3-dimethoxy-5-hydroxymethyl-1,4-benzoquinone. The final step involves the reaction of the resulting compound with hydrochloric acid to yield 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX.
Aplicaciones Científicas De Investigación
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. This compound has also been used in studies on the regulation of gene expression and the role of DNA damage in aging and disease.
Propiedades
Número CAS |
133470-97-0 |
|---|---|
Nombre del producto |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one |
Fórmula molecular |
C10H12N4O6 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazolo[3,4-e][1,3]oxazin-7-one |
InChI |
InChI=1S/C10H12N4O6/c11-10-12-9(18)4-7(20-10)3(13-14-4)8-6(17)5(16)2(1-15)19-8/h2,5-6,8,15-17H,1H2,(H,13,14)(H2,11,12,18)/t2-,5-,6-,8?/m1/s1 |
Clave InChI |
LEOBQDISFVFUFQ-OHMBEFDKSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H](C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
SMILES |
C(C1C(C(C(O1)C2=NNC3=C2OC(=NC3=O)N)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
Sinónimos |
5-amino-3-ribofuranosylpyrazolo(3,4-e)(1,3)oxazine-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




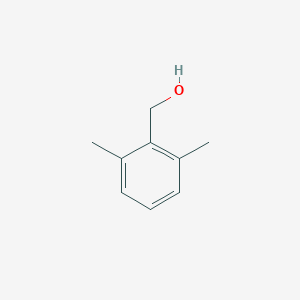
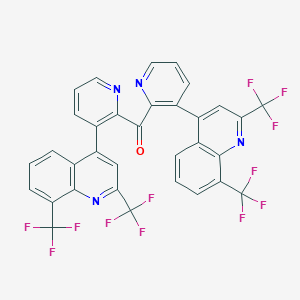
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
